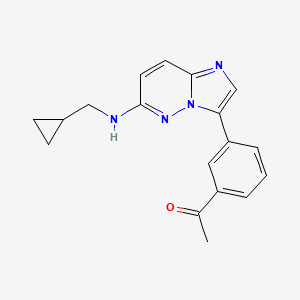
Hispidulin
Vue d'ensemble
Description
L'hispiduline est une flavone naturelle, connue pour ses diverses activités biologiques. On la trouve dans diverses plantes, notamment Grindelia argentina, Arrabidaea chica, Saussurea involucrata, Crossostephium chinense, Artemisia et Salvia . Ce composé a attiré l'attention en raison de ses propriétés thérapeutiques potentielles, notamment ses effets antioxydants, antifongiques, anti-inflammatoires, antimutagènes et antinéoplasiques .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other flavonoid compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Exhibits potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of natural health products and supplements.
Mécanisme D'action
Hispidulin is a flavonoid compound that has shown promising biological effects, particularly in the field of anticancer research . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It also targets Prostaglandin G/H synthase 2 (PTGS2), a common method for controlling inflammation-related diseases .
Mode of Action
This compound exerts its anticancer activities by interacting with its molecular targets, leading to significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It inhibits mast cell degranulation through the inhibition of the FcεR1 signaling pathway and suppresses the expression of inflammatory cytokines (TNF-α, IL-4, IL-6, and IL-13) through the suppression of the NF-κB signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It also suppresses the Nrf2/HO-1 signaling pathway, which plays a crucial role in oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, elimination, and toxicity (ADME-T) properties, are yet to be fully understood
Result of Action
This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to decrease the levels of immunoglobulin (Ig) E, type 2 inflammation, immune cell infiltration, and mast cell activation in the lung .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in a mast-cell-mediated ovalbumin (OVA)-induced allergic airway inflammation model, this compound alleviated symptoms of allergic asthma . .
Safety and Hazards
Orientations Futures
Hispidulin exhibits promising potential as a therapeutic agent for cancer treatment . Additional pharmacological studies are needed to fully understand the specific targets and signaling pathways influenced by this compound in different types of cancer . Future studies should focus on elucidating the specific targets of this compound and its interactions with key proteins and enzymes involved in cancer progression .
Analyse Biochimique
Biochemical Properties
Hispidulin has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . It has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis .
Cellular Effects
This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . This compound induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . This compound was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival .
Molecular Mechanism
This compound has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways . This compound induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . This compound was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival .
Temporal Effects in Laboratory Settings
This compound has shown significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . It has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways .
Dosage Effects in Animal Models
The anticancer properties of this compound were also tested in various animal models. The delivery mode via oral, subcutaneous and intraperitoneal injection of this compound has decreased tumor size in many animal models . Treatment with this compound given intraperitoneally causes a dose-dependent shrinkage of the HT-29 xenograft tumor .
Metabolic Pathways
This compound can modulate various signaling pathways involved in cancer development and progression, including the AMPK, ERK, and HIF-1 pathways . By targeting these pathways, this compound can regulate cell growth, survival, and other cellular processes associated with cancer . This compound can directly bind to and activate PPARα as an agonist and thus modulate the downstream lipid-metabolizing genes .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L'hispiduline peut être synthétisée par plusieurs méthodes. Une voie synthétique courante implique la méthylation de la 6-hydroxyflavone. La réaction utilise généralement le sulfate de diméthyle comme agent méthylant en présence d'une base telle que le carbonate de potassium. La réaction est réalisée sous reflux, conduisant à la formation de l'hispiduline.
Méthodes de production industrielle
La production industrielle de l'hispiduline implique souvent l'extraction à partir de sources naturelles. Les plantes comme l'armoise et la sauge sont récoltées, séchées et soumises à une extraction par solvant utilisant de l'éthanol ou du méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler l'hispiduline.
Analyse Des Réactions Chimiques
Types de réactions
L'hispiduline subit diverses réactions chimiques, notamment :
Oxydation : L'hispiduline peut être oxydée pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l'hispiduline en sa dihydroflavone correspondante.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans la molécule d'hispiduline.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des réactifs comme le brome ou le chlore en présence d'un catalyseur peuvent faciliter les réactions de substitution.
Principaux produits
Oxydation : Produit des quinones et d'autres dérivés oxydés.
Réduction : Donne des dérivés de dihydroflavone.
Substitution : Résultat en dérivés d'hispiduline halogénés.
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés flavonoïdes.
Biologie : Enquêté pour son rôle dans la modulation des voies biologiques et des fonctions cellulaires.
Médecine : Présente un potentiel comme agent anticonvulsivant, anti-inflammatoire et anticancéreux.
Industrie : Utilisé dans le développement de produits de santé naturels et de compléments alimentaires.
Mécanisme d'action
L'hispiduline exerce ses effets par le biais de plusieurs mécanismes :
Activité antioxydante : Élimine les radicaux libres et réduit le stress oxydatif.
Activité anti-inflammatoire : Inhibe la production de cytokines et d'enzymes pro-inflammatoires.
Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en modulant les voies mitochondriales et en inhibant la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
L'hispiduline est unique parmi les flavones en raison de son large éventail d'activités biologiques. Des composés similaires comprennent :
L'apigénine : Une autre flavone aux propriétés anti-inflammatoires et anticancéreuses.
La lutéoline : Connue pour ses effets antioxydants et anti-inflammatoires.
La chrysine : Présente des activités anxiolytiques et anti-inflammatoires.
Comparée à ces composés, l'hispiduline a montré une gamme plus diversifiée d'effets biologiques, en particulier dans son potentiel comme agent anticonvulsivant et anticancéreux .
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBPDAQLQOCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162786 | |
| Record name | Hispidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-88-7 | |
| Record name | Hispidulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hispidulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hispidulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14008 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hispidulin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hispidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1447-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISPIDULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7F61604C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




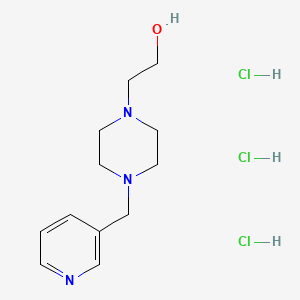
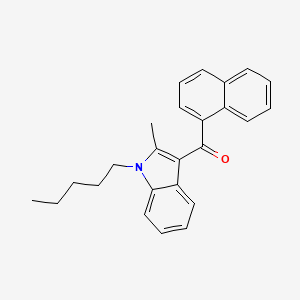

![(6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran](/img/structure/B1673184.png)

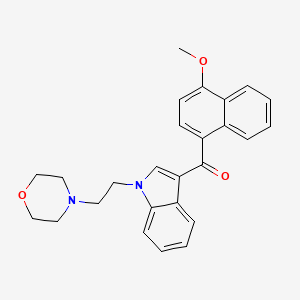
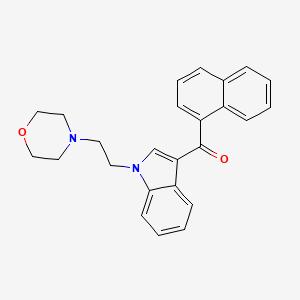

![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)
![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)

